![molecular formula C10H11F3O B3002227 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol CAS No. 2248184-84-9](/img/structure/B3002227.png)
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol, also known as TFMP, is an organic compound that belongs to the family of alcohols. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol acts as a competitive inhibitor of 11β-HSD1, binding to the active site of the enzyme and preventing the conversion of inactive cortisone to active cortisol. This leads to a decrease in the concentration of cortisol in the body, which has been shown to improve glucose metabolism and reduce body weight in animal models.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including a decrease in plasma glucose and insulin levels, an increase in insulin sensitivity, and a reduction in body weight and adiposity. These effects are attributed to the inhibition of 11β-HSD1 and the subsequent decrease in cortisol concentration.
実験室実験の利点と制限
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol is a potent and selective inhibitor of 11β-HSD1, making it a valuable tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in water and limited stability in biological fluids may limit its use in in vivo experiments. Additionally, the potential off-target effects of this compound on other enzymes and receptors should be carefully evaluated.
将来の方向性
The potential therapeutic applications of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol in metabolic disorders have generated significant interest in the scientific community. Future studies should focus on the optimization of this compound's pharmacokinetic and pharmacodynamic properties, as well as the evaluation of its safety and efficacy in human clinical trials. Additionally, the role of 11β-HSD1 inhibition in other diseases, such as cancer and inflammation, should be further explored.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent inhibition of 11β-HSD1 and subsequent effects on glucose metabolism and body weight make it a valuable tool for studying metabolic disorders. However, its limitations in solubility and stability should be taken into consideration when designing experiments. Future studies should focus on optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its safety and efficacy in human clinical trials.
合成法
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol can be synthesized via several methods, including the reaction between 2-(trifluoromethyl)benzaldehyde and (R)-1,2-propanediol in the presence of a catalyst, such as titanium(IV) isopropoxide or boron trifluoride etherate. Another method involves the reduction of 2-(trifluoromethyl)acetophenone using sodium borohydride and (R)-1,2-propanediol as a solvent. Both methods have been reported to yield high purity and yield of this compound.
科学的研究の応用
(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-ol has been extensively studied for its potential applications in drug discovery and development. It is a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of cortisol, a hormone that regulates the body's response to stress. Inhibition of 11β-HSD1 has been proposed as a therapeutic strategy for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
特性
IUPAC Name |
(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7,14H,6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPXXWQTKJGRI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

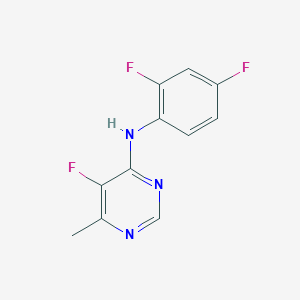
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
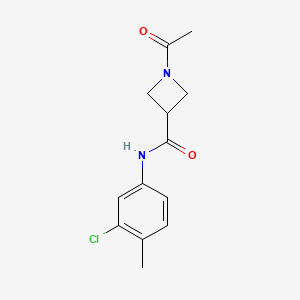
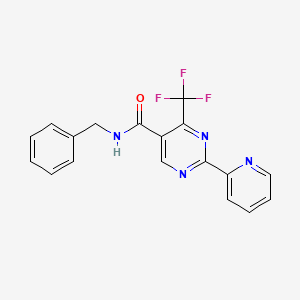
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
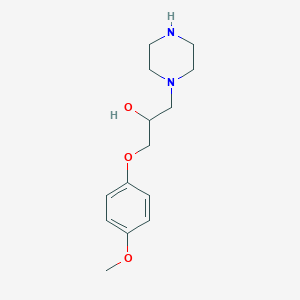
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
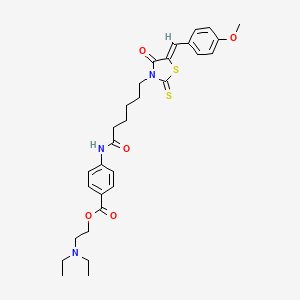
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]cyclopropanecarboxamide](/img/structure/B3002163.png)

![2-iodo-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3002165.png)
![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3002166.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxylate](/img/structure/B3002167.png)